molecular formula C7H8N2O3 B6227205 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid CAS No. 1190392-15-4

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid

Cat. No. B6227205
CAS RN: 1190392-15-4
M. Wt: 168.2
InChI Key:
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Description

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid, also known as 4-methyl-6-oxo-1,6-dihydropyridazin-1-ylacetic acid (MDHA), is a synthetic organic compound belonging to the pyridazinone family. It is a white, crystalline solid with a molecular weight of 178.22 g/mol and a melting point of 112-113°C. MDHA has been used in a variety of scientific research applications, including drug development, drug metabolism, and pharmacokinetics.

Scientific Research Applications

MDHA has been used in a variety of scientific research applications, including drug development, drug metabolism, and pharmacokinetics. It has also been used to study the mechanisms of action of various drugs, such as the anti-inflammatory drug indomethacin and the anticonvulsant drug phenytoin. Additionally, MDHA has been used to study the metabolism of the anticonvulsant drug lamotrigine.

Mechanism of Action

MDHA acts as a prodrug, meaning that it is metabolized in the body to produce active metabolites. Specifically, MDHA is metabolized by the enzyme cytochrome P450 to form 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acidxo-1,6-dihydropyridazin-1-ylacetic acid (MDHA-A), which is then further metabolized to form 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acidxo-1,6-dihydropyridazin-1-ylacetic acid-N-oxide (MDHA-NO). MDHA-A and MDHA-NO are both active metabolites of MDHA, and they are thought to be responsible for the pharmacological effects of the drug.
Biochemical and Physiological Effects
MDHA has been shown to have several biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase, inhibition of the enzyme lipoxygenase, and inhibition of the enzyme glutathione S-transferase. Additionally, MDHA has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

MDHA has several advantages for use in laboratory experiments, including its low cost, its easy availability, and its relatively low toxicity. However, MDHA also has some limitations, such as its relatively short half-life and its potential for drug interactions.

Future Directions

There are a number of potential future directions for research on MDHA. These include further studies of its mechanism of action, development of new methods for synthesizing the compound, and further investigations of its pharmacological effects. Additionally, further research could be conducted on its potential for drug interactions and its potential for use in drug delivery systems. Finally, further research could be conducted on the potential uses of MDHA in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.

Synthesis Methods

MDHA can be synthesized in a two-step process. The first step involves the condensation of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acidxo-1,6-dihydropyridazin-1-ylacetic acid with ethyl 2-chloroacetate, followed by the addition of sodium hydroxide. The resulting product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves the condensation of 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with glycine.", "Starting Materials": [ "4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid", "Glycine" ], "Reaction": [ "The starting materials are dissolved in a suitable solvent such as ethanol or methanol.", "The reaction mixture is heated to reflux and stirred for several hours.", "The resulting product is then cooled and filtered to obtain the desired compound, 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid." ] }

CAS RN

1190392-15-4

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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